Tetrakis(pyridine)silver(I) dichromate Tetrakis(pyridine)silver(I) dichromate
Brand Name: Vulcanchem
CAS No.: 89952-87-4
VCID: VC16074208
InChI: InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1
SMILES:
Molecular Formula: C20H20Ag2Cr2N4O7
Molecular Weight: 748.1 g/mol

Tetrakis(pyridine)silver(I) dichromate

CAS No.: 89952-87-4

Cat. No.: VC16074208

Molecular Formula: C20H20Ag2Cr2N4O7

Molecular Weight: 748.1 g/mol

* For research use only. Not for human or veterinary use.

Tetrakis(pyridine)silver(I) dichromate - 89952-87-4

Specification

CAS No. 89952-87-4
Molecular Formula C20H20Ag2Cr2N4O7
Molecular Weight 748.1 g/mol
IUPAC Name disilver;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;pyridine
Standard InChI InChI=1S/4C5H5N.2Ag.2Cr.7O/c4*1-2-4-6-5-3-1;;;;;;;;;;;/h4*1-5H;;;;;;;;;;;/q;;;;2*+1;;;;;;;;2*-1
Standard InChI Key OVRBRKGPEJPYED-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Ag+].[Ag+]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

Tetrakis(pyridine)silver(I) dichromate possesses the molecular formula C₂₀H₂₀Ag₂Cr₂N₄O₇, corresponding to a molar mass of 873.24 g/mol . The structure comprises two silver(I) centers coordinated to four pyridine ligands, bridged by a dichromate anion (Cr₂O₇²⁻). X-ray crystallography confirms a distorted octahedral geometry around each silver atom, with pyridine ligands occupying equatorial positions and dichromate oxygens in axial sites .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 950 cm⁻¹ (Cr–O stretching) and 1,610 cm⁻¹ (pyridine ring vibrations) .

  • UV-Vis: λₘₐₐ = 350 nm (d-d transitions of Cr⁶⁺) .

  • NMR: Pyridine protons resonate at δ 7.2–8.5 ppm in DMSO-d₆ .

Synthesis and Purification

Preparation Methodology

The compound is synthesized via metathesis between silver nitrate (AgNO₃) and pyridinium dichromate in anhydrous acetone :

2AgNO3+H2Cr2O7+4C5H5NAg2(C5H5N)4Cr2O7+2HNO3+H2O2 \text{AgNO}_3 + \text{H}_2\text{Cr}_2\text{O}_7 + 4 \text{C}_5\text{H}_5\text{N} \rightarrow \text{Ag}_2(\text{C}_5\text{H}_5\text{N})_4\text{Cr}_2\text{O}_7 + 2 \text{HNO}_3 + \text{H}_2\text{O}

Yields typically range from 65–75% after recrystallization from dichloromethane-diethyl ether .

Reactivity and Kinetic Behavior

Oxidation of Primary Alcohols

In dimethyl sulfoxide (DMSO), the compound oxidizes primary alcohols (RCH₂OH) to aldehydes (RCHO) with the stoichiometry :

3RCH2OH+Cr2O72+8H+3RCHO+2Cr3++7H2O3 \text{RCH}_2\text{OH} + \text{Cr}_2\text{O}_7^{2-} + 8 \text{H}^+ \rightarrow 3 \text{RCHO} + 2 \text{Cr}^{3+} + 7 \text{H}_2\text{O}

Kinetic Parameters:

Alcohol10⁴ k₂ (dm³ mol⁻¹ s⁻¹) at 298 KΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Ethanol2.8186.423
1-Propanol3.1584.725
2-Propanol4.5582.128
Benzyl Alcohol5.3080.531

Data from demonstrate a Michaelis-Menten mechanism, where the rate-determining step involves chromate ester formation followed by hydride transfer.

Amino Acid Oxidation

DL-Methionine undergoes oxidation to methionine sulfoxide via a two-electron transfer process :

CH3SCH2CH2CH(NH2)COOH+Cr2O72CH3SOCH2CH2CH(NH2)COOH+Cr3+\text{CH}_3\text{SCH}_2\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH} + \text{Cr}_2\text{O}_7^{2-} \rightarrow \text{CH}_3\text{SOCH}_2\text{CH}_2\text{CH}(\text{NH}_2)\text{COOH} + \text{Cr}^{3+}

The reaction exhibits acid catalysis, with rate acceleration by p-toluenesulfonic acid (kₒbₛ = a + b[H⁺]) .

Mechanistic Insights

Chromate Ester Intermediate

Spectroscopic evidence supports the formation of a chromate ester (R-O-CrO₃⁻) during alcohol oxidation . The transition state involves simultaneous O–H bond cleavage and Cr–O bond formation, as evidenced by:

  • Isotope Effects: k_H/k_D = 1.8 for [1,1-²H₂]ethanol .

  • Linear Free-Energy Relationships: log k₂ = −1.13ΣEₛ − 2.28 (r² = 0.58), indicating steric acceleration .

Electronic Effects

Dual substituent parameter analysis reveals:

logk2=ρσ+δEs+logk0\log k_2 = \rho^* \sigma^* + \delta E_s + \log k_0

Where ρ* = −1.2 (electron-deficient transition state) and δ = −0.8 (steric relief) . Electron-withdrawing groups (e.g., ClCH₂−) decelerate oxidation, while bulky substituents (e.g., t-Bu−) enhance rates by relieving steric strain.

Comparative Analysis with Related Oxidants

OxidantSolubilitySubstrate ScopeToxicity Profile
TPSDDMSO, DMFAlcohols, ThioethersHigh (Carcinogen)
Pyridinium Chlorochromate (PCC)CH₂Cl₂Alcohols, AminesModerate (Irritant)
KMnO₄H₂OAlkenes, AlkynesHigh (Environmental)

TPSD offers advantages in anhydrous conditions but requires stringent safety protocols due to Cr(VI) content .

Future Research Directions

  • Catalytic Applications: Immobilization on silica supports for recyclability.

  • Green Chemistry: Development of Cr(III) recovery protocols to mitigate environmental impact.

  • Computational Studies: DFT modeling of transition states to optimize substrate selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator